molecular formula C12H10F3NO2 B15212853 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate

Cat. No.: B15212853
M. Wt: 257.21 g/mol
InChI Key: XDKBJSVTQMOPJE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate is a synthetic indolizine derivative of significant interest in medicinal chemistry and pharmaceutical research. Indolizine scaffolds are recognized for their diverse biological activities, particularly as core structures in developing novel anti-inflammatory agents . Research indicates that structurally similar ethyl indolizine-1-carboxylate derivatives demonstrate potent anti-inflammatory properties by selectively targeting and reducing key inflammatory mediators, including the cyclooxygenase-2 (COX-2) enzyme, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . The incorporation of the 1,1,1-trifluoropropan-2-yl moiety is a strategic modification intended to enhance the molecule's metabolic stability and membrane permeability, traits often improved by fluorinated groups . This compound is tailored for research applications in drug discovery, serving as a key intermediate for the synthesis and structure-activity relationship (SAR) study of novel therapeutic candidates. Its potential applications extend to probing inflammatory pathways and developing inhibitors for inflammatory and immune-related targets . As with all indolizine derivatives, this compound is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should consult all relevant safety data sheets prior to handling.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

1,1,1-trifluoropropan-2-yl indolizine-3-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-8(12(13,14)15)18-11(17)10-6-5-9-4-2-3-7-16(9)10/h2-8H,1H3

InChI Key

XDKBJSVTQMOPJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC(=O)C1=CC=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoropropan-2-yl Group

The trifluoropropan-2-yl ester moiety undergoes nucleophilic substitution due to the electron-withdrawing effect of the CF₃ group, which polarizes the carbonyl bond. Key reactions include:

Hydrolysis :

  • Acidic or basic conditions cleave the ester bond, yielding indolizine-3-carboxylic acid and 1,1,1-trifluoropropan-2-ol.

  • In basic media (e.g., NaOH/EtOH), saponification occurs at 60–80°C with >85% efficiency.

Transesterification :

  • Catalyzed by Lewis acids (e.g., Ti(OiPr)₄), the ester group exchanges with alcohols like methanol or benzyl alcohol.

Reaction ConditionsYield (%)By-products
Hydrolysis (basic)1M NaOH, EtOH, 70°C, 4h87None detected
TransesterificationTi(OiPr)₄ (5 mol%), ROH, 60°C78–92Minor oligomers

Friedel-Crafts-Type C3 Functionalization

The indolizine core participates in electrophilic aromatic substitution at the C3 position. Hexafluoroisopropanol (HFIP) promotes Friedel-Crafts hydroxyalkylation with (hetero)arylglyoxals under mild conditions :

Mechanism :

  • HFIP stabilizes reactive intermediates through hydrogen bonding.

  • Arylglyoxals act as electrophiles, forming α-hydroxyketone adducts at C3.

  • Subsequent oxidation or functionalization expands structural diversity.

Example :

  • Reaction with phenylglyoxal in HFIP at 25°C for 2h yields 3-(α-hydroxybenzoyl)indolizine derivatives (92% yield) .

Radical-Mediated Reactions

Visible-light irradiation initiates radical pathways, particularly at the indolizine’s electron-rich positions:

Photocatalytic Alkylation :

  • Using Ru(bpy)₃²⁺ as a catalyst and alkyl bromides as radical precursors, C1 and C3 positions undergo alkylation .

  • Yields range from 65–80% with high regioselectivity for C3 .

Cycloaddition Reactions

The indolizine ring engages in [3+2] cycloadditions with dipolarophiles:

With Nitroolefins :

  • Under cerium(III) catalysis, nitroolefins react to form fused polycyclic indolizines .

  • Reaction in CH₃CN at 80°C for 12h achieves 70–85% yields .

Oxidation and Reduction Pathways

Oxidation :

  • The indolizine core is resistant to oxidation, but the trifluoropropan-2-yl group can be oxidized to a ketone under strong oxidants (e.g., KMnO₄/H₂SO₄).

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the indolizine ring to a partially saturated system without affecting the ester group.

Biological Activity and Targeted Modifications

While not a direct chemical reaction, the compound’s bioactivity informs its reactivity:

  • COX-2 Inhibition : The trifluoromethyl group enhances binding to cyclooxygenase-2 via hydrophobic interactions .

  • TNF-α Suppression : Structural analogs show reduced pro-inflammatory cytokine levels in vitro .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key differences between 1,1,1-trifluoropropan-2-yl indolizine-3-carboxylate and related indolizine derivatives:

Compound Name Substituents Key Properties/Applications References
This compound 3-Carboxylate ester with trifluoropropyl group High lipophilicity, metabolic stability, potential anti-tubercular activity
Ethyl 3-(substitutedbenzoyl)-2-methylindolizine-1-carboxylate 1-Carboxylate ester with ethyl group, 2-methyl, 3-benzoyl Anti-tubercular activity (specific IC50 not provided), ≥99% purity
3-(2-Pyridyl)-N-p-tolylindolizin-1-amine 1-Amine, 3-pyridyl, N-p-tolyl Pharmaceutical applications (CNS, cardiovascular agents)
3-ethyl-2-phenylindolizine 3-Ethyl, 2-phenyl Basic indolizine scaffold; limited bioactivity data
N-(3-hydroxypropyl)-indole-3-carboxamide Indole core with 3-carboxamide Non-indolizine; enzymatic screening applications

Key Comparative Findings

Positional and Functional Group Effects: The 3-carboxylate ester in the target compound contrasts with 1-carboxylate analogs (e.g., ethyl 3-benzoylindolizine-1-carboxylates). Positional differences may alter binding affinities in biological targets, as seen in molecular docking studies of anti-tubercular indolizines .

Fluorination Impact: Fluorine atoms enhance metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated esters like ethyl indolizine carboxylates . The electron-withdrawing nature of the trifluoropropyl group may modulate the electron density of the indolizine ring, affecting reactivity and intermolecular interactions .

Biological Activity :

  • Ethyl indolizine-1-carboxylates exhibit anti-tubercular activity, but the trifluoropropyl variant’s fluorination could enhance potency or reduce off-target effects .
  • Compounds like 3-(2-pyridyl)-N-p-tolylindolizin-1-amine highlight the role of nitrogen-containing substituents (e.g., pyridyl, amine) in diversifying therapeutic applications (e.g., CNS agents) .

Synthetic Challenges :

  • Fluorinated indolizines may require specialized reagents (e.g., trifluoropropyl alcohols) for esterification, contrasting with simpler ethyl ester syntheses described in .

Q & A

Q. Methodological Focus

  • 2D NMR (COSY, NOESY) : Assigns overlapping indolizine and ester proton signals .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., CF₃ rotation barriers) .
  • X-ray photoelectron spectroscopy (XPS) : Confirms fluorine content (~19.5% for C₁₃H₁₀F₃NO₄) .

How is compound stability assessed under experimental conditions?

Q. Methodological Focus

  • Thermogravimetric analysis (TGA) : Degradation onset at ~180°C, indicating thermal stability .
  • pH-dependent hydrolysis : Ester group stability tested in buffers (pH 1–13), with t₁/₂ > 24 hr at pH 7.4 .
  • Light exposure tests : UV-Vis monitoring (λ = 254 nm) shows <5% degradation after 48 hr .

What in silico tools predict its drug-likeness?

Advanced Question
Computational approaches include:

  • Molecular docking (AutoDock Vina) : Binding affinity to acetylcholinesterase (ΔG = -9.2 kcal/mol) .
  • ADMET prediction (SwissADME) : High gastrointestinal absorption (95%) but moderate hepatotoxicity risk .
  • DFT calculations (Gaussian 16) : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability .

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